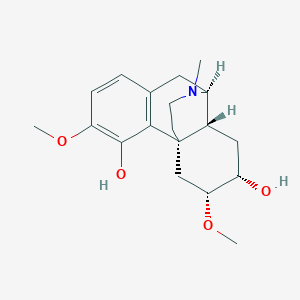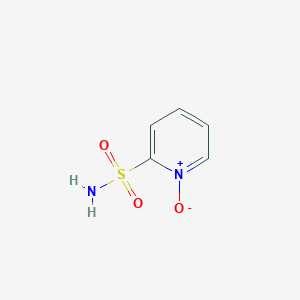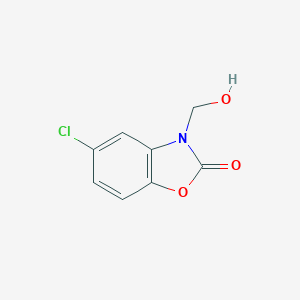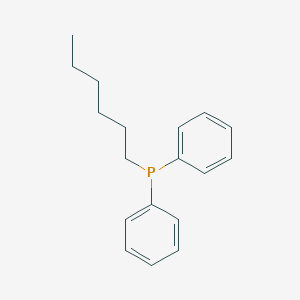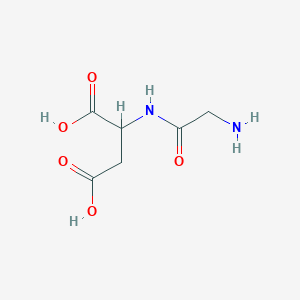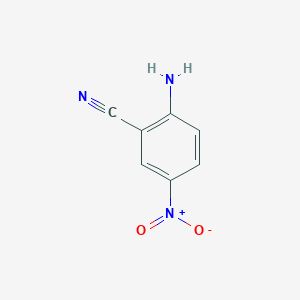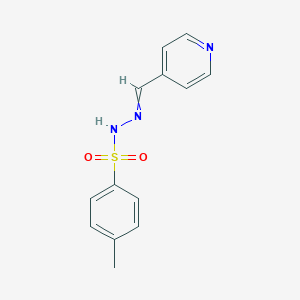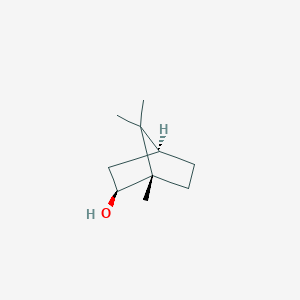
(+)-Isoborneol
概要
説明
(+)-Isoborneol is a bicyclic organic compound and a terpene derivative. It is a secondary alcohol with a camphor-like odor and is commonly found in essential oils of various plants. This compound is known for its use in traditional medicine and as a precursor in the synthesis of other valuable chemicals.
準備方法
Synthetic Routes and Reaction Conditions: (+)-Isoborneol can be synthesized through the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of camphene, a process that involves the use of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to borneol using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Camphor.
Reduction: Borneol.
Substitution: Various esters and ethers depending on the substituent used.
科学的研究の応用
(+)-Isoborneol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of (+)-Isoborneol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.
類似化合物との比較
Borneol: A structural isomer of (+)-Isoborneol with similar properties but different stereochemistry.
Camphor: An oxidized form of this compound, used in medicinal and industrial applications.
Menthol: Another terpene alcohol with similar cooling and aromatic properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to serve as a chiral building block in organic synthesis and its diverse biological activities make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
16725-71-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |
InChIキー |
DTGKSKDOIYIVQL-OYNCUSHFSA-N |
SMILES |
CC1(C2CCC1(C(C2)O)C)C |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |
正規SMILES |
CC1(C2CCC1(C(C2)O)C)C |
沸点 |
212 °C |
Color/Form |
White to off-white crystals White translucent lumps |
密度 |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |
引火点 |
150 °F (60 °C) /closed cup/ |
melting_point |
202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 214 °C |
Key on ui other cas no. |
16725-71-6 124-76-5 507-70-0 |
物理的記述 |
Liquid White translucent solid; [Hawley] Solid |
ピクトグラム |
Flammable |
賞味期限 |
Stable under recommended storage conditions. |
溶解性 |
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ethe |
蒸気圧 |
0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
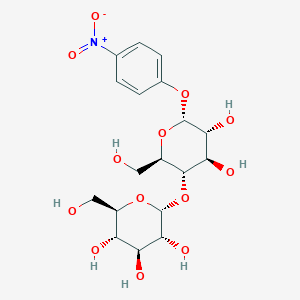
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
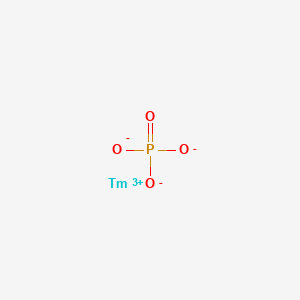

![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
